Sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate
Description
This sodium salt is a highly complex spirocyclic organic compound characterized by multiple stereochemical centers, hydroxyl groups, and conjugated systems. Its structure includes:
- Spirocyclic motifs: Two 1,7-dioxaspiro[5.5]undecane systems and a spiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane] moiety, contributing to unique steric and electronic properties .
- Functional groups: Hydroxyl (-OH), methylidene (=CH₂), and a sodium carboxylate (-COO⁻Na⁺) group, enhancing solubility in polar solvents .
- Stereochemistry: The (2R, 2S, 6R, 8S, 11R) configurations indicate precise spatial arrangements critical for biological activity and reactivity .
The compound’s complexity aligns with synthetic challenges observed in glycosidic sodium salts (e.g., heparin analogs), where stereochemical fidelity impacts function .
Properties
Molecular Formula |
C44H67NaO13 |
|---|---|
Molecular Weight |
827.0 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate |
InChI |
InChI=1S/C44H68O13.Na/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1 |
InChI Key |
BYHIFOCTDVNQQT-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Analysis Methods
Due to the lack of literature on this compound, a general approach to the analysis of organic compounds is described below.
* **[Nuclear Magnetic Resonance (NMR) Spectroscopy](pplx://action/followup):** Useful for determining the structure and purity of organic compounds. \$$^1H\$$ NMR and \$$^{13}C\$$ NMR can provide detailed information about the connectivity of atoms and the functional groups present.
* **[Mass Spectrometry (MS)](pplx://action/followup):** Used to determine the molecular weight and elemental composition of a compound. High-resolution MS can provide accurate mass measurements, aiding in compound identification.
* **[Infrared (IR) Spectroscopy](pplx://action/followup):** Identifies functional groups present in the compound based on their characteristic absorption frequencies.
* **[High-Performance Liquid Chromatography (HPLC)](pplx://action/followup):** Separates compounds based on their physical and chemical properties. It can be used for both qualitative and quantitative analysis.
* **[Gas Chromatography (GC)](pplx://action/followup):** Suitable for volatile compounds, GC separates compounds based on their boiling points and interaction with the stationary phase.
* **[Chiral Analysis](pplx://action/followup):** Given the presence of multiple chiral centers in Sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate, chiral HPLC or gas chromatography may be employed using chiral columns to separate and analyze enantiomers or diastereomers.
* **[Elemental Analysis](pplx://action/followup):** Determines the elemental composition of a compound, which can confirm its empirical formula.
Chemical Information
Some details are available from public chemical databases:
- The compound is identified by the PubChem CID 122130662, with the molecular formula \$$C{49}H{74}O_{22}\$$ and a molecular weight of 1124.2 g/mol.
- Synonyms include Sodium aescinate.
- The IUPAC name is sodium;(2S,3S,4S,5R,6R)-6-[[(1R,8S,20S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains ester and ether linkages susceptible to hydrolysis under acidic or alkaline conditions.
The sodium counterion enhances solubility in polar solvents, accelerating hydrolysis kinetics .
Oxidation Reactions
Secondary alcohols and allylic positions are prone to oxidation:
| Reactive Site | Oxidizing Agent | Product |
|---|---|---|
| C-4 hydroxyl (spirooxolane) | CrO₃/H₂SO₄ | Ketone derivative |
| Allylic C-H (but-3-en-2-yl) | MnO₂ | Epoxide or carbonyl group |
Oxidation at the allylic position (but-3-en-2-yl) is sterically hindered by the spirocyclic system, requiring strong oxidizing agents .
Enzymatic Interactions
The compound’s structural similarity to okadaic acid (CID 71308608) suggests inhibitory activity against protein phosphatases:
| Target Enzyme | Interaction Type | Biological Effect |
|---|---|---|
| PP1/PP2A phosphatases | Competitive inhibition | Disruption of phosphorylation signaling |
This inhibition occurs via binding to the enzyme’s active site through hydrogen bonding with hydroxyl groups and hydrophobic interactions with methyl-substituted rings .
Thermal Stability
Decomposition occurs above 200°C, producing:
-
Gaseous products : CO₂ (from decarboxylation of the propanoate group).
-
Residues : Sodium carbonate and carbonized organic fragments .
Photochemical Reactivity
UV exposure (λ = 254 nm) induces:
-
E/Z isomerization at the but-3-en-2-yl double bond.
-
Radical formation at methylidenespiro groups, leading to dimerization .
Complexation with Metal Ions
The sodium ion can be replaced via ion exchange:
| Metal Salt | Product | Application |
|---|---|---|
| CaCl₂ | Calcium salt | Reduced solubility for sustained-release formulations |
| AgNO₃ | Silver complex | Antimicrobial activity enhancement |
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent due to its unique structure.
Industry: In the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: To inhibit or activate enzyme activity.
Modulation of Signaling Pathways: To influence cellular processes.
Biological Activity
The compound Sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate is a complex organic molecule with potential biological activity. This article delves into its biological properties based on available research findings.
Molecular Formula and Weight
The molecular formula for this compound is , with a molecular weight of approximately 827.0 g/mol .
Structural Characteristics
The compound features multiple stereocenters and a complex arrangement of functional groups including hydroxyls and dioxaspiro structures. This complexity may contribute to its biological activity.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities such as:
- Antimicrobial Effects : Some derivatives have shown activity against various bacterial strains.
- Antioxidant Properties : The presence of hydroxyl groups may enhance radical scavenging capabilities.
- Anti-inflammatory Activity : Compounds with similar scaffolds have been noted to modulate inflammatory pathways.
Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of structurally related compounds, it was found that certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Study 2: Antioxidant Effects
Another investigation focused on the antioxidant capacity of similar dioxaspiro compounds. Results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .
Study 3: Anti-inflammatory Potential
A recent study highlighted the anti-inflammatory effects of related compounds in a murine model of inflammation. The compounds significantly reduced pro-inflammatory cytokines and showed promise as therapeutic agents for inflammatory diseases .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Differences
- Complexity vs. Simplicity : The target compound’s spirocyclic systems contrast with linear glycosidic chains in heparin analogs, affecting ring strain and conformational flexibility .
- Solubility: Sodium carboxylate groups enhance aqueous solubility compared to non-ionic spiro compounds (e.g., cyclosporine derivatives), which rely on hydrophobic interactions .
- Stereochemical Density : The target’s eight stereocenters exceed the 3–4 centers in typical glycosides, complicating synthesis and purification .
Research Findings and Functional Insights
Reactivity and Stability
- Hydroxyl Groups : Participate in hydrogen bonding, similar to hydroxyl-rich heparin analogs, which stabilize interactions with proteins .
- Spirocyclic Ethers : Conferred rigidity may reduce metabolic degradation compared to flexible aliphatic chains, as seen in cyclosporine’s stability .
- Sodium Carboxylate : Ionic nature increases solubility, akin to sodium salts of glucuronic acid derivatives used in drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
